molecular formula C14H11ClN6O B5654587 2-[(4-chlorophenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(4-chlorophenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B5654587
M. Wt: 314.73 g/mol
InChI Key: ZDNRHBYGBODKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines typically involves heterocyclization reactions using different reagents and precursors. For example, El-Agrody et al. (2001) described the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones via the reaction of a specific aminopyrimidine derivative with various reagents, showcasing the versatility in synthesizing these compounds (El-Agrody et al., 2001).

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines is characterized by the fusion of pyrazole, triazole, and pyrimidine rings. This unique arrangement contributes to the compound's chemical reactivity and potential interaction with biological targets. Studies like those by Lahmidi et al. (2019) involve X-ray diffraction and spectroscopic techniques to elucidate the structure of related compounds, providing insights into the molecular geometry and electronic configuration (Lahmidi et al., 2019).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including heterocyclization, cyclocondensation, and selective cyclization modes, to form diverse derivatives with different substituents and functional groups. For instance, Sweidan et al. (2020) discussed the selective cyclization modes of certain acrylates to synthesize model pyrazolo- and triazolo[1,5-α]pyrimidines, highlighting the chemical reactivity of these compounds (Sweidan et al., 2020).

Physical Properties Analysis

The physical properties of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, such as solubility, melting point, and crystallinity, can be influenced by the nature of the substituents and the molecular structure. These properties are crucial for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the compound's functional groups and the electronic configuration of the fused ring system. Studies on derivatives like those synthesized by Shawali et al. (2008) provide valuable information on the chemical behavior of these compounds under various conditions (Shawali et al., 2008).

properties

IUPAC Name

4-[(4-chlorophenoxy)methyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN6O/c1-20-13-11(6-17-20)14-18-12(19-21(14)8-16-13)7-22-10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNRHBYGBODKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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